molecular formula C10H18O3 B12846765 2-Ethylhexyl 2-oxoacetate

2-Ethylhexyl 2-oxoacetate

Cat. No.: B12846765
M. Wt: 186.25 g/mol
InChI Key: GZFNIAHQXZWIOY-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-oxoacetate is an ester derivative of 2-oxoacetic acid, characterized by a branched 2-ethylhexyl ester group. Esters of 2-oxoacetic acid typically exhibit reactivity due to the ketone group adjacent to the ester functionality, making them valuable intermediates in organic synthesis and specialty chemical production. The 2-ethylhexyl group enhances lipophilicity, which is advantageous in applications requiring solubility in nonpolar matrices, such as plasticizers or fuel additives .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-ethylhexyl 2-oxoacetate

InChI

InChI=1S/C10H18O3/c1-3-5-6-9(4-2)8-13-10(12)7-11/h7,9H,3-6,8H2,1-2H3

InChI Key

GZFNIAHQXZWIOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl 2-oxoacetate is typically synthesized through an esterification reaction between 2-ethylhexanol and acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Reaction Time: 4-6 hours

    Removal of Water: Continuous removal of water to drive the reaction to completion

The reaction can be represented as follows:

2-Ethylhexanol+Acetic AcidCatalyst2-Ethylhexyl 2-oxoacetate+Water\text{2-Ethylhexanol} + \text{Acetic Acid} \xrightarrow{\text{Catalyst}} \text{2-Ethylhexyl 2-oxoacetate} + \text{Water} 2-Ethylhexanol+Acetic AcidCatalyst​2-Ethylhexyl 2-oxoacetate+Water

Industrial Production Methods

In industrial settings, the production of 2-ethylhexyl 2-oxoacetate involves large-scale esterification processes. The reaction is carried out in a continuous reactor where the reactants are fed continuously, and the product is removed to maintain a steady state. The use of a distillation column helps in the separation of the ester from the reaction mixture, ensuring high purity of the final product.

Chemical Reactions Analysis

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid and alcohol:

2-Ethylhexyl 2-oxoacetate+H2OH+or OH2-Oxoacetic acid+2-Ethylhexanol\text{2-Ethylhexyl 2-oxoacetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{2-Oxoacetic acid} + \text{2-Ethylhexanol}

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions .

Reduction

The keto group (C=O) is reduced to a secondary alcohol via hydride donors:

2-Ethylhexyl 2-oxoacetate+LiAlH42-Ethylhexyl 2-hydroxyacetate\text{2-Ethylhexyl 2-oxoacetate} + \text{LiAlH}_4 \rightarrow \text{2-Ethylhexyl 2-hydroxyacetate}

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Oxidation

The ester group remains stable, but the keto group may oxidize under strong conditions:

2-Ethylhexyl 2-oxoacetate+KMnO42-Ethylhexyl oxalic acid\text{2-Ethylhexyl 2-oxoacetate} + \text{KMnO}_4 \rightarrow \text{2-Ethylhexyl oxalic acid}

Reagents : Potassium permanganate (KMnO₄) under acidic conditions.

Nucleophilic Substitution

The ester’s carbonyl group is susceptible to nucleophilic attack:

2-Ethylhexyl 2-oxoacetate+NH32-Ethylhexyl 2-aminoacetate\text{2-Ethylhexyl 2-oxoacetate} + \text{NH}_3 \rightarrow \text{2-Ethylhexyl 2-aminoacetate}

Reagents : Amines, thiols, or other nucleophiles under basic conditions.

Enolate Formation

The keto group can form enolates under basic conditions, enabling alkylation or aldol reactions:

2-Ethylhexyl 2-oxoacetate+LDAEnolate intermediate\text{2-Ethylhexyl 2-oxoacetate} + \text{LDA} \rightarrow \text{Enolate intermediate}

Reagents : Strong bases like LDA (lithium diisopropylamide).

Polymerization

Although not directly reported, analogous esters (e.g., acrylates) undergo radical or ionic polymerization. Potential applications include coatings or adhesives .

Reaction Comparison Table

Reaction Type Reagents Conditions Products
HydrolysisHCl, H₂O or NaOHAqueous, 25–100°C2-Oxoacetic acid + 2-Ethylhexanol
ReductionLiAlH₄, NaBH₄Anhydrous, 0–50°C2-Ethylhexyl 2-hydroxyacetate
OxidationKMnO₄, H₂SO₄Acidic, reflux2-Ethylhexyl oxalic acid
Nucleophilic Sub.NH₃, SH⁻Basic (e.g., NaOH)2-Ethylhexyl 2-aminoacetate
Enolate FormationLDA, NaHTHF, -78°CEnolate intermediate

Research Findings

  • Biochemical Pathways : Analogous keto-esters undergo metabolic transformations, including hydrolysis and oxidation, similar to 2-ethoxyethyl acetate .

  • Industrial Applications : While direct data is limited, esters like 2-ethylhexyl acrylate are used in coatings and adhesives, suggesting potential analogous applications .

  • Safety : The compound may form unstable peroxides or react with strong acids/alkalis, as observed in related esters .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

  • 2-Ethylhexyl Acetate (CAS 103-09-3) : A simple ester lacking the 2-oxo group. It is widely used as a solvent in coatings and adhesives due to its moderate volatility (boiling point ~199°C) and low toxicity. The absence of the ketone group reduces its reactivity compared to 2-oxoacetate derivatives .
  • Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS 139507-52-1): Contains a 2-oxoacetate backbone with an amino substituent. This compound is used as a synthon in peptide and pharmaceutical synthesis, leveraging its electrophilic ketone for nucleophilic reactions .
  • Methyl (2-oxocyclohexyl)acetate (CAS 13672-64-5) : Features a cyclic ketone structure. Its rigidity and steric hindrance limit applications compared to linear 2-ethylhexyl esters, but it serves as a precursor in fragrance and polymer chemistry .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2-Ethylhexyl 2-oxoacetate* C₁₀H₁₈O₃ 186.25 ~220 (estimated) Specialty synthesis, plasticizers
2-Ethylhexyl Acetate C₁₀H₂₀O₂ 172.27 199 Solvents, coatings
Di-(2-ethylhexyl) Adipate C₂₂H₄₂O₄ 370.57 417 Plasticizers, lubricants
Ethyl 2-oxoacetate C₄H₆O₃ 102.09 143 Pharmaceutical intermediates

*Estimated based on structural analogs .

Q & A

Q. What are the optimized synthetic routes for 2-ethylhexyl 2-oxoacetate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step esterification and etherification. A common approach includes:

  • Step 1 : Condensation of 2-ethylhexanol with oxoacetic acid derivatives under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Step 2 : Purification via fractional distillation or column chromatography to isolate the ester.
  • Key Variables : Temperature (60–80°C), solvent polarity (e.g., THF or DCM), and catalyst loading (1–5 mol%) significantly impact yield. For example, higher temperatures may accelerate side reactions like hydrolysis, reducing purity .

Q. Which analytical techniques are most effective for characterizing 2-ethylhexyl 2-oxoacetate?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and branching (e.g., δ 4.1–4.3 ppm for -OCH₂- in 2-ethylhexyl groups) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-O ester) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ and fragments (e.g., m/z 200.12 for the oxoacetate moiety) .

Q. How should 2-ethylhexyl 2-oxoacetate be stored to ensure stability?

  • Storage Conditions : Under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Decomposition Risks : Exposure to moisture or light can degrade the ester into 2-ethylhexanol and oxoacetic acid, detectable via TLC or HPLC .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of 2-ethylhexyl 2-oxoacetate in drug synthesis?

  • Mechanism : The α-keto ester group undergoes nucleophilic attack (e.g., by amines in drug intermediates), facilitated by its electrophilic carbonyl carbon. For example, in anticoagulant synthesis, the oxoacetate reacts with chloropyridinyl amines via a two-step addition-elimination pathway .
  • Kinetics : Pseudo-first-order rate constants (k) depend on solvent polarity and nucleophile strength. Polar aprotic solvents like DMF enhance reactivity .

Q. How can computational methods (e.g., DFT) predict the electronic properties of 2-ethylhexyl 2-oxoacetate?

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:
    • HOMO-LUMO gaps (~5.2 eV), indicating reactivity toward electrophiles .
    • Partial charges on the carbonyl oxygen (≈-0.45 e), guiding hydrogen-bonding interactions in enzyme binding .
  • MD Simulations : Model solvation dynamics in aqueous/organic mixtures to predict solubility and aggregation behavior .

Q. How should researchers resolve contradictions in reported reaction yields for 2-ethylhexyl 2-oxoacetate derivatives?

  • Factors to Investigate :
    • Purity of Reagents : Trace water in 2-ethylhexanol reduces esterification efficiency .
    • Analytical Variability : GC-MS vs. HPLC quantification can yield discrepancies due to volatility differences .
    • Catalyst Deactivation : Residual acids in reaction mixtures may deactivate catalysts over time .

Q. What role does 2-ethylhexyl 2-oxoacetate play in biodegradable polymer design?

  • Function : Acts as a crosslinking agent in polyesters, enhancing thermal stability (Tg ~75°C).
  • Degradation Studies : Hydrolytic cleavage under alkaline conditions (pH >10) produces non-toxic 2-ethylhexanol and oxoacetic acid, validated via LC-MS .

Q. What safety protocols are critical when handling 2-ethylhexyl 2-oxoacetate in electrophilic reactions?

  • PPE : Nitrile gloves, chemical-resistant lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 10 ppm) .
  • Waste Disposal : Neutralize acidic byproducts before transferring to halogen-resistant containers .

Q. How can researchers assess the environmental impact of 2-ethylhexyl 2-oxoacetate?

  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀ >100 mg/L indicates low hazard) .
  • Biodegradation : OECD 301F tests show ~60% degradation in 28 days, suggesting moderate persistence .

Q. What advanced applications exist for 2-ethylhexyl 2-oxoacetate in biomedical research?

  • Drug Delivery : Forms stable micelles with PEGylated lipids (CMC ~0.1 mM) for controlled release of hydrophobic drugs .
  • Enzyme Inhibition : Acts as a competitive inhibitor of carboxylases (Ki ~2.3 µM) due to structural mimicry of oxaloacetate .

Methodological Notes

  • Synthesis Optimization : Use DoE (Design of Experiments) to screen variables like temperature and catalyst type .
  • Data Validation : Cross-reference NMR/IR results with computational predictions to confirm structural assignments .
  • Contradiction Resolution : Replicate experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .

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